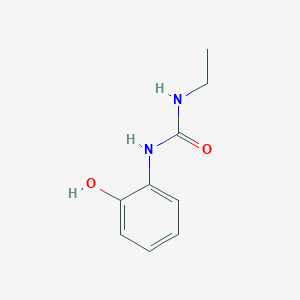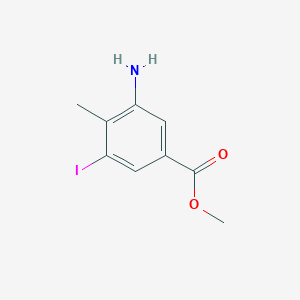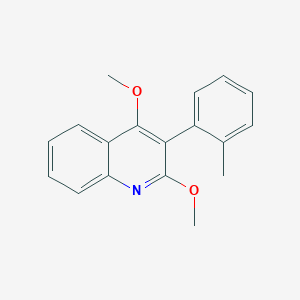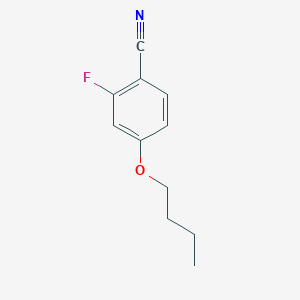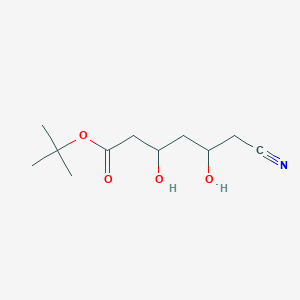
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER
Overview
Description
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C11H19NO4. It is also known as (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those related to cholesterol management.
Preparation Methods
The synthesis of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves several steps. One common method includes the conversion of a halo hydroxyester or other activated dihydroxyester into the desired product through a series of reactions . The process typically involves the use of reagents such as methanesulfonic acid and solvents like acetone and 2,2-dimethoxypropane . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for compounds that can modulate biological pathways.
Medicine: This compound is crucial in the development of pharmaceuticals, particularly those targeting cholesterol synthesis and management.
Mechanism of Action
The mechanism of action of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves its role as an intermediate in the synthesis of compounds that inhibit enzymes like HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol, and its inhibition leads to reduced cholesterol levels in the body . The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.
Comparison with Similar Compounds
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER can be compared with similar compounds such as:
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is used in the synthesis of rosuvastatin, another cholesterol-lowering drug.
(4R-Cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: An intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for the synthesis of potent cholesterol-lowering agents.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 6-cyano-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3 |
InChI Key |
NQTYMGFSEOSJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
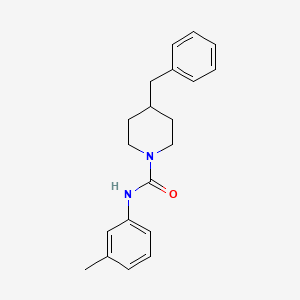

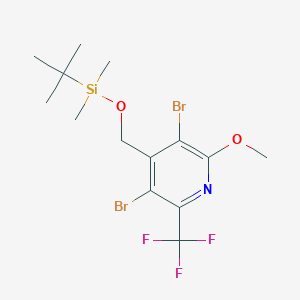
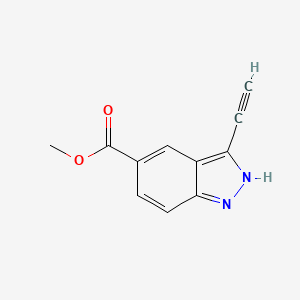
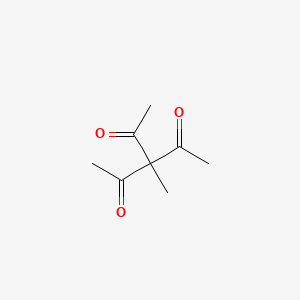
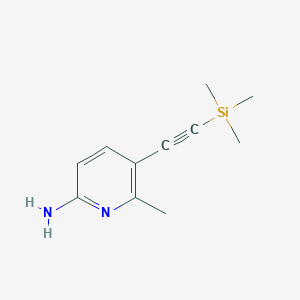
![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
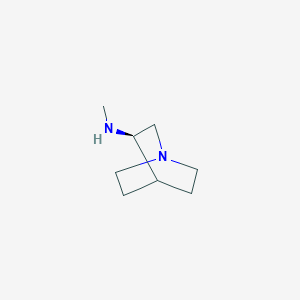
![3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)
